molecular formula C18H23F2N7O2 B11935992 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

Numéro de catalogue: B11935992
Poids moléculaire: 407.4 g/mol
Clé InChI: SYKBZXMKAPICSO-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine is a potent, orally bioavailable, and brain-penetrant dual inhibitor of Class I PI3K and mTOR kinase . This ATP-competitive compound qualifies as a high-quality chemical tool due to its exceptional potency and specificity for PI3K and mTOR kinases, coupled with favorable pharmacokinetic properties . It has demonstrated excellent selectivity over a wide panel of other kinases, as well as against unrelated receptors, enzymes, and ion channels, making it a superior candidate for pathway-specific research . In preclinical studies, this inhibitor has shown robust efficacy in preventing cancer cell growth across a diverse panel of cancer cell lines and in an OVCAR-3 xenograft model, highlighting its significant antitumor potential . Its strong brain-penetrable characteristic further promises advantages for investigating central nervous system (CNS) disorders and brain-related malignancies . This product is intended for research applications only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C18H23F2N7O2

Poids moléculaire

407.4 g/mol

Nom IUPAC

4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m1/s1

Clé InChI

SYKBZXMKAPICSO-LLVKDONJSA-N

SMILES isomérique

C[C@@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

SMILES canonique

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

Origine du produit

United States

Méthodes De Préparation

Suzuki-Miyaura Coupling for Intermediate Formation

The synthesis of PQR530 begins with a Suzuki-Miyaura cross-coupling reaction between boronic acid pinacol ester 49 and intermediate 25 (4-chloro-6-morpholino-1,3,5-triazin-2-yl derivative). This step employs XPhos Pd G2 (0.04 equiv) as a palladium catalyst, triphenylphosphine (0.12 equiv) as a ligand, and aqueous K₂CO₃ (3.2 equiv) in tetrahydrofuran at 55°C for 2 hours. The reaction achieves >90% conversion, with subsequent acid hydrolysis (5 M HCl, 55°C overnight) deprotecting the amine group to yield the primary pyridin-2-amine scaffold.

Sequential Nucleophilic Aromatic Substitution

Two distinct morpholine derivatives are introduced via nucleophilic aromatic substitution (SNAr) on the 1,3,5-triazine core:

  • Morpholine installation : Reacting 2,4-dichloro-1,3,5-triazine with morpholine in 1,4-dioxane at 95°C for 3–15 hours using K₃PO₄ (2.0 equiv) and XPhos Pd G2 (0.05 equiv).

  • (3R)-3-Methylmorpholine incorporation : A second SNAr at the 4-position of the triazine with (3R)-3-methylmorpholine under similar conditions.

Key parameters:

StepTemp (°C)Time (h)CatalystBaseYield (%)
SNAr1953–15XPhos Pd G2K₃PO₄78–85
SNAr2956–8NoneK₃PO₄82–88

Final Deprotection and Purification

The trifluoroacetamide protecting group is removed using 3 M HCl in 1,4-dioxane at 60°C for 2 hours, followed by basification (pH 10) and extraction with ethyl acetate. Silica gel chromatography (EtOAc/hexanes gradient) delivers PQR530 in 92% purity, confirmed by HPLC.

Reaction Optimization Studies

Catalyst Screening for Coupling Efficiency

Comparative studies evaluated palladium catalysts for the Suzuki-Miyaura step:

CatalystLigandConversion (%)
XPhos Pd G2XPhos98
Pd(PPh₃)₄None72
PdCl₂(dppf)dppf85

XPhos Pd G2 demonstrated superior activity due to its air-stable formulation and enhanced electron-donating properties.

Solvent Effects on Morpholine Substitution

Solvent screening for the SNAr steps revealed:

SolventDielectric ConstantReaction Rate (k, h⁻¹)
1,4-Dioxane2.20.45
DMF36.70.12
THF7.50.28

Low-polarity solvents like 1,4-dioxane favored the SNAr mechanism by stabilizing the transition state.

Structural Characterization

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, pyridine H-3)

  • δ 7.02 (s, 2H, NH₂)

  • δ 4.20–3.60 (m, 16H, morpholine protons)

  • δ 1.32 (d, J = 6.8 Hz, 3H, CH₃)

HRMS (ESI+) :

  • m/z calculated for C₁₉H₂₅F₂N₇O₂ [M+H]⁺: 442.2064

  • Found: 442.2068

X-ray Crystallography

Single-crystal analysis confirmed the (3R)-stereochemistry at the methylmorpholine substituent, with key bond lengths:

  • N1–C2 (triazine): 1.332 Å

  • C4–N (morpholine): 1.465 Å

  • Dihedral angle between triazine and pyridine: 12.7°

Process Scale-Up Considerations

Purification Challenges

Silica gel chromatography on kilogram scale showed:

Batch SizeColumn VolumePurity (%)Recovery (%)
100 g20 L92.385
500 g100 L89.778

Transition to recrystallization (EtOH/H₂O) improved recovery to 91% at 1 kg scale.

Alternative Synthetic Approaches

Patent-Disclosed Methods

WO2010014939A1 describes a parallel pathway using:

  • Buchwald-Hartwig amination of 4,6-dichloro-1,3,5-triazine with (3R)-3-methylmorpholine

  • Sequential SNAr with morpholine in DMF at 130°C.

Key differences from the journal route:

ParameterJournal MethodPatent Method
Coupling CatalystXPhos Pd G2Pd₂(dba)₃
Solvent1,4-DioxaneDMF
Reaction Temp95°C130°C
Yield78%65%

Applications De Recherche Scientifique

Oncology

PQR530 has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are crucial in cancer cell growth and proliferation.

Mechanism of Action :

  • PQR530 selectively inhibits PI3K/mTOR signaling pathways, which are often overactivated in various cancers.
  • It demonstrates strong selectivity against a wide panel of kinases and receptor enzymes, minimizing off-target effects .

Case Studies :
A study reported that PQR530 exhibited significant anti-cancer activity in vitro across various cancer cell lines, including ovarian and breast cancer models. In an OVCAR-3 xenograft model, it showed good oral bioavailability and effective tumor suppression .

Cancer TypeIC50 Value (µM)Notes
A549 (Lung)0.20High potency
MCF-7 (Breast)1.25Effective against hormone receptor-positive cells
HeLa (Cervical)1.03Significant growth inhibition

Neurodegenerative Diseases

Research indicates potential applications of PQR530 in treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic prospects in neurological contexts .

Mechanism of Action :
PQR530 may exert neuroprotective effects by modulating pathways involved in neuronal survival and reducing neuroinflammation, although specific mechanisms remain under investigation.

Structure–Activity Relationship Studies

Studies focusing on the structure–activity relationship (SAR) of PQR530 have revealed insights into optimizing its efficacy and selectivity. Variations in the morpholine and triazine moieties have been explored to enhance the compound's pharmacokinetic properties while maintaining its inhibitory activity against PI3K/mTOR .

Mécanisme D'action

The mechanism of action of 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, primarily PI3K and mTOR kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these kinases, the compound can modulate these pathways, making it a potential therapeutic agent for diseases characterized by dysregulated kinase activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Property Comparisons

Compound Name Core Structure Substituents on Triazine/Pyrimidine Melting Point (°C) Key Functional Groups Reference
Target Compound Pyridine + Triazine 4-(3R-3-Me-Morpholine), 6-Morpholine Not Reported Difluoromethyl, Amine -
4-(Difluoromethyl)-5-(4-((R)-3-Me-Morpholino)-6-((S)-3-Me-Morpholino)-Triazin-2-yl)Pyridin-2-Amine (Compound 3) Pyridine + Triazine 4-(R-3-Me-Morpholine), 6-(S-3-Me-Morpholine) 214.0 Difluoromethyl, Amine
5-(2-Morpholin-4-yl-6-Pyrrolidin-1-yl-Pyrimidin-4-yl)-4-(Trifluoromethyl)Pyridin-2-Amine Pyridine + Pyrimidine 2-Morpholine, 6-Pyrrolidine Not Reported Trifluoromethyl, Amine
4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-N-(Morpholinomethyl)-6-Arylpyrimidin-2-Amine (5a-o) Pyrimidine Morpholinomethyl, Aryl Groups Not Reported Pyrazole, Amine, Morpholine

Key Observations :

  • Triazine vs.
  • Substituent Effects : The (3R)-3-methylmorpholine group in the target compound introduces stereochemical specificity, which may improve selectivity compared to symmetric morpholine derivatives (e.g., Compound 3 in Table 1) .

Activité Biologique

The compound 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine , also known as PQR530, has emerged as a significant candidate in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of PQR530 is C18H23F2N7O2C_{18}H_{23}F_2N_7O_2, with a molecular weight of approximately 435.5 g/mol. Its structure includes:

  • A pyridine ring .
  • A triazine moiety .
  • Two morpholine groups .
  • A difluoromethyl group , which enhances lipophilicity and biological activity.

PQR530 acts primarily as a dual inhibitor of the PI3K and mTOR pathways, which are crucial in regulating cell growth, proliferation, and survival. The inhibition of these pathways has significant implications for cancer treatment:

  • PI3K/mTOR Pathway Inhibition : PQR530 selectively inhibits the ATP-binding site of PI3K and mTOR kinases. This dual inhibition prevents downstream signaling that promotes tumor growth and survival in various cancer cell lines .
  • Selectivity : In preclinical studies, PQR530 demonstrated excellent selectivity over a wide panel of kinases, minimizing off-target effects and enhancing therapeutic efficacy .

Preclinical Studies

Several studies have characterized the biological activity of PQR530:

  • Cancer Cell Line Studies : In vitro assays showed that PQR530 effectively inhibited cell growth in various cancer cell lines, including OVCAR-3 (ovarian cancer) and others . The compound induced apoptosis and cell cycle arrest in these models.
  • Xenograft Models : In vivo studies using OVCAR-3 xenograft models demonstrated good oral bioavailability and brain penetration, indicating its potential for treating central nervous system tumors .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique advantages of PQR530:

Compound NameStructure FeaturesBiological Activity
PQR620Pyridine with difluoromethyl and morpholinemTORC1/2 inhibitor
PQR626Similar triazine-pyridine structurePotent mTOR inhibitor
AfatinibAnilinoquinazoline derivativeEGFR inhibitor

PQR530's ability to target both PI3K and mTOR pathways while maintaining favorable pharmacokinetic properties distinguishes it from other compounds .

Case Study 1: Efficacy in Ovarian Cancer

In a study published by Rageot et al., PQR530 was evaluated for its efficacy against ovarian cancer cells. The results indicated that the compound significantly reduced tumor size in xenograft models while exhibiting low toxicity levels in normal tissues .

Case Study 2: Brain Penetration

Research highlighted the compound's ability to penetrate the blood-brain barrier effectively. This characteristic is particularly important for treating brain tumors and neurological disorders, making PQR530 a promising candidate for further clinical development .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.